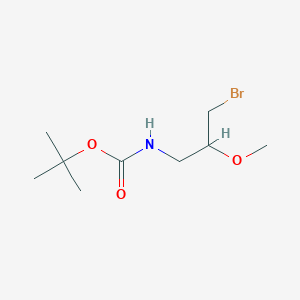
4-Ethylamino-3-nitrobenzoic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(ethylamino)-3-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, an ethylamino substituent, and a nitro group on a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(ethylamino)-3-nitrobenzoate typically involves the esterification of 4-(ethylamino)-3-nitrobenzoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or a Lewis acid like boron trifluoride diethyl etherate. The reaction proceeds under mild conditions, often at room temperature, and yields the desired ester in good yields .
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for the continuous production of tert-butyl esters under controlled conditions, minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(ethylamino)-3-nitrobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The nitro group on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation Reactions: The ethylamino group can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are commonly used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include various substituted benzoates depending on the electrophile used.
Reduction: The major product is 4-(ethylamino)-3-aminobenzoate.
Oxidation: Products include nitroso or nitro derivatives of the original compound.
Applications De Recherche Scientifique
Tert-butyl 4-(ethylamino)-3-nitrobenzoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-butyl 4-(ethylamino)-3-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ethylamino group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-aminobenzoate: Similar structure but lacks the nitro group, making it less reactive in redox reactions.
Ethyl 4-(ethylamino)-3-nitrobenzoate: Similar structure but with an ethyl ester group instead of a tert-butyl ester, affecting its physical properties and reactivity.
Tert-butyl 3-nitrobenzoate: Lacks the ethylamino group, making it less versatile in terms of chemical modifications.
Uniqueness
Tert-butyl 4-(ethylamino)-3-nitrobenzoate is unique due to the presence of both the ethylamino and nitro groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C13H18N2O4 |
|---|---|
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
tert-butyl 4-(ethylamino)-3-nitrobenzoate |
InChI |
InChI=1S/C13H18N2O4/c1-5-14-10-7-6-9(8-11(10)15(17)18)12(16)19-13(2,3)4/h6-8,14H,5H2,1-4H3 |
Clé InChI |
OMKBXDHJHMEYPM-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=C(C=C(C=C1)C(=O)OC(C)(C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-azaspiro[2.5]octan-1-amine trihydrochloride](/img/structure/B13501334.png)




![{3-[(Tert-butyldimethylsilyl)oxy]propyl}(methyl)amine](/img/structure/B13501356.png)

![2-{4-[(tert-butoxy)carbamoyl]-1H-1,2,3-triazol-1-yl}acetic acid](/img/structure/B13501366.png)
![2-[(4-Methylphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13501374.png)
